

A Methodological Guide to the Thermochemical Properties of 2-Methyloctan-1-ol

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Compound of Interest

Compound Name: 2-Methyloctan-1-ol

Cat. No.: B1329788

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Abstract: **2-Methyloctan-1-ol** (CAS: 818-81-5) is a nine-carbon primary alcohol with applications as a solvent, intermediate, and component in fragrance formulations. For researchers, process chemists, and drug development professionals, a thorough understanding of its thermochemical properties is paramount for reaction modeling, process safety, and formulation design. However, a comprehensive, publicly available experimental dataset for this specific isomer is notably scarce. This technical guide addresses this gap not by presenting unavailable data, but by providing a detailed framework of the authoritative experimental and computational methodologies required to determine these critical properties. It is designed as a practical reference for scientists to generate reliable thermochemical data for **2-Methyloctan-1-ol** and other novel chemical entities.

Introduction: The Need for Thermochemical Characterization

The utility and safety of any chemical compound in a research or industrial setting are fundamentally governed by its energetic properties. For an alcohol like **2-Methyloctan-1-ol**, key thermochemical parameters such as the standard enthalpy of formation (Δ_fH°), enthalpy of combustion (Δ_cH°), and molar heat capacity (Cp) are indispensable.

- Enthalpy of Formation (Δ_fH°) provides insight into the molecule's intrinsic stability. It is a critical input for calculating the heat of reaction for any chemical transformation involving the compound, enabling the design of safe and efficient thermal management systems for chemical reactors.

- Enthalpy of Combustion (ΔH°) is a direct measure of the energy released upon complete oxidation. This value is fundamental to safety assessments, particularly for determining flammability hazards and potential runaway reaction scenarios.[\[1\]](#)
- Molar Heat Capacity (Cp) defines the amount of energy required to raise the temperature of the substance.[\[2\]](#) This property is essential for calculating the energy needed to heat or cool the material during processing and for modeling its behavior in dynamic thermal environments.

This guide will detail the established protocols for measuring and calculating these properties, providing the scientific foundation necessary for their accurate determination.

Known Physicochemical Properties of 2-Methyloctan-1-ol

While core thermochemical data is sparse, basic physicochemical properties for **2-Methyloctan-1-ol** have been reported. These values are summarized below and are essential for the handling and design of experiments.

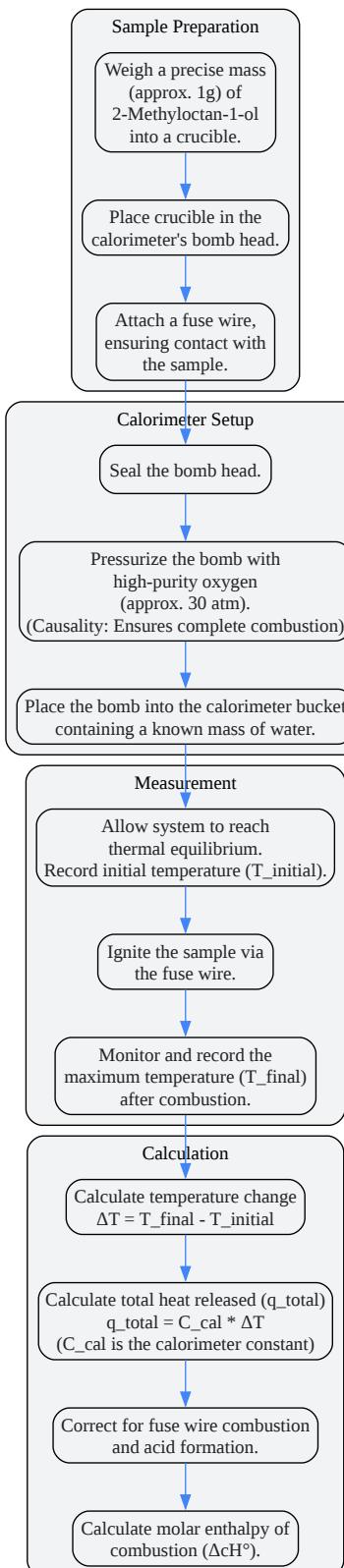
Property	Value	Source(s)
Molecular Formula	$\text{C}_9\text{H}_{20}\text{O}$	[3] [4]
Molecular Weight	144.25 g/mol	[4]
CAS Number	818-81-5	[3]
Boiling Point	$196.6 \pm 8.0 \text{ }^\circ\text{C}$ at 760 mmHg	[5]
Density	$0.8 \pm 0.1 \text{ g/cm}^3$	[5]
Flash Point	$79.5 \pm 6.5 \text{ }^\circ\text{C}$	[5] [6]
Vapor Pressure	$0.1 \pm 0.8 \text{ mmHg}$ at 25°C	[5] [6]
LogP (Octanol/Water)	3.35	[5]

Experimental Determination of Thermochemical Properties

Direct measurement remains the gold standard for thermochemical data. The following sections describe the primary experimental techniques for determining the enthalpy of combustion and heat capacity.

Enthalpy of Combustion via Bomb Calorimetry

To precisely measure the heat released during combustion, a bomb calorimeter is the instrument of choice. It is a constant-volume device that ensures complete combustion and contains the energy released, allowing for accurate measurement via the temperature change of a surrounding water bath.^[7] A simpler spirit lamp calorimeter can be used for educational purposes but is prone to significant heat loss and incomplete combustion, making it unsuitable for generating high-quality research data.^{[8][9]}

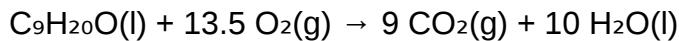
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Caption: Workflow for determining enthalpy of combustion using a bomb calorimeter.

- Calibration: Determine the heat capacity of the calorimeter (C_{cal}) by combusting a certified standard of known enthalpy, such as benzoic acid. This step is critical as it accounts for the heat absorbed by the instrument itself.
- Preparation: Weigh a sample of **2-Methyloctan-1-ol** (typically 0.8-1.2 g) into the sample crucible.
- Assembly: Place the crucible in the bomb head and attach a nickel-chromium fuse wire so that it is in contact with the sample.
- Pressurization: Seal the bomb and charge it with high-purity oxygen to approximately 30 atm. The high pressure of pure O₂ is essential to drive the combustion to completion, preventing the formation of CO and soot.[\[1\]](#)
- Measurement: Submerge the sealed bomb in a bucket containing a precisely known mass of water. Allow the entire system to equilibrate thermally. Record the stable initial temperature (T_{initial}).
- Ignition: Ignite the sample by passing a current through the fuse wire.
- Data Acquisition: Record the water temperature as it rises, until a peak temperature (T_{final}) is reached and begins to fall.
- Analysis:
 - Calculate the temperature change, $\Delta T = T_{final} - T_{initial}$.
 - Calculate the total heat released (q_{total}) using the formula: $q_{total} = C_{cal} * \Delta T$.
 - Perform corrections for the heat released by the combustion of the fuse wire and for the formation of nitric acid from trace N₂ in the bomb.
 - Calculate the molar enthalpy of combustion (ΔcH°) by dividing the corrected heat release by the number of moles of the alcohol combusted.

The standard enthalpy of formation (ΔfH°) can be calculated from the experimentally determined standard enthalpy of combustion (ΔcH°) using Hess's Law. The combustion

reaction for **2-Methyloctan-1-ol** is:

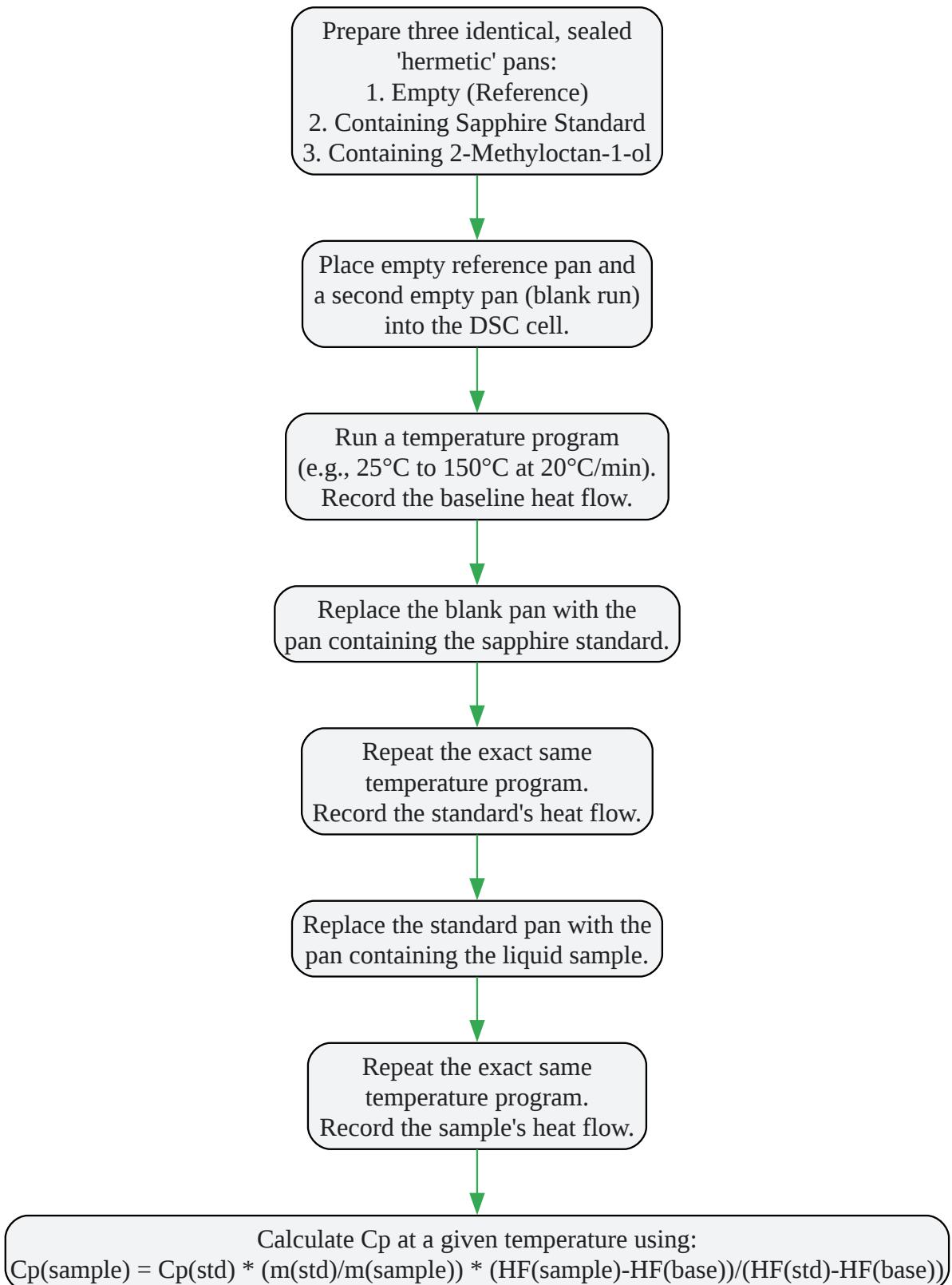


The relationship is: $\Delta cH^\circ(\text{C}_9\text{H}_{20}\text{O}) = [9 * \Delta fH^\circ(\text{CO}_2) + 10 * \Delta fH^\circ(\text{H}_2\text{O})] - [\Delta fH^\circ(\text{C}_9\text{H}_{20}\text{O}) + 13.5 * \Delta fH^\circ(\text{O}_2)]$

Given that ΔfH° for $\text{O}_2\text{(g)}$ is zero, the equation is rearranged to solve for the enthalpy of formation of the alcohol, using well-established standard enthalpy of formation values for $\text{CO}_2\text{(g)}$ and $\text{H}_2\text{O(l)}$.

Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of liquids and solids.[\[10\]](#) It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference at the same rate.[\[2\]](#)

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Caption: Workflow for determining liquid heat capacity using the three-run DSC method.

- Preparation: Prepare three identical hermetically sealed aluminum pans: one empty (for the baseline), one containing a precisely weighed sapphire standard (a material with a well-known Cp), and one containing a precisely weighed sample of **2-Methyloctan-1-ol**.
- Baseline Run: Place an empty pan on both the sample and reference platforms of the DSC. Execute a temperature program (e.g., heating from 25°C to 150°C at a constant rate of 20°C/min). This run establishes the baseline heat flow of the instrument.[\[11\]](#)
- Standard Run: Replace the empty sample pan with the pan containing the sapphire standard. Run the identical temperature program. This measures the heat flow required to heat the standard material.
- Sample Run: Replace the standard pan with the pan containing **2-Methyloctan-1-ol**. Run the identical temperature program a third time.
- Calculation: The heat capacity of the sample (Cp,spl) at any given temperature (T) is calculated by comparing the heat flow signals from the three runs using the following equation:

$$Cp,spl = Cp,std * (mstd / mspl) * (HFspl - HFbase) / (HFstd - HFbase)$$

Where:

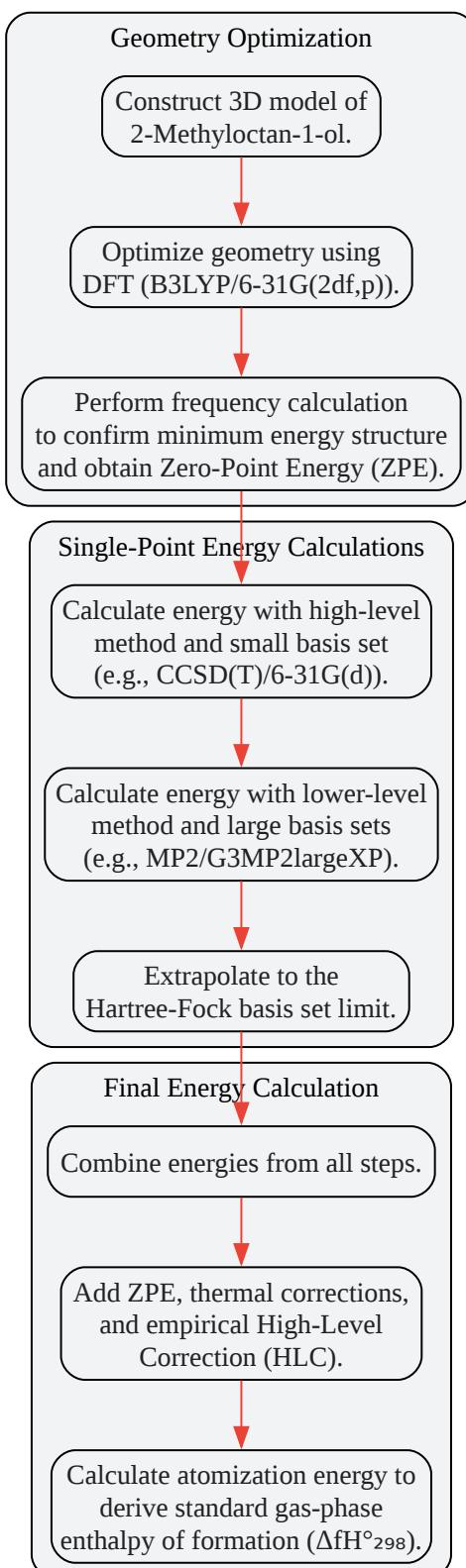
- Cp,std is the known heat capacity of sapphire.
- $mstd$ and $mspl$ are the masses of the standard and sample, respectively.
- $HFspl$, $HFstd$, and $HFbase$ are the heat flow values from the sample, standard, and baseline runs at temperature T .

Computational & Estimation Approaches

When experimental determination is not feasible, computational methods provide a powerful alternative for generating high-quality thermochemical data.

High-Accuracy Quantum Chemistry

Modern computational chemistry can predict thermochemical properties with accuracies approaching experimental uncertainty. Composite methods, such as the Gaussian-4 (G4) and its more efficient variant G4(MP2), are specifically designed for this purpose.^{[4][12]} These methods approximate a very high-level calculation by combining results from several lower-level calculations, achieving a balance of accuracy and computational cost. The mean absolute deviation for G4(MP2) for enthalpies of formation is typically around 1.04 kcal/mol (4.35 kJ/mol).^[12]

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Caption: Conceptual workflow for calculating enthalpy of formation via G4(MP2) theory.

The process involves optimizing the molecular geometry, calculating electronic energies at various levels of theory and basis sets, and combining them with corrections for vibrational energy to yield a highly accurate total enthalpy.[\[4\]](#)[\[6\]](#)

Group-Contribution Estimation Methods

For rapid estimation, group-contribution methods like the Joback method provide a valuable tool.[\[5\]](#) These methods assume that thermochemical properties are the sum of contributions from the individual functional groups that make up a molecule.[\[13\]](#) While less accurate than quantum chemistry, they are extremely fast and require no specialized software.

The molecule is first deconstructed into its constituent groups:

- -CH₃ (methyl): 2 groups
- -CH₂- (methylene): 6 groups
- >CH- (methine): 1 group
- -OH (alcohol): 1 group

The estimated property is the sum of the contributions from each group. Using published group contribution values, one can calculate properties like ΔfH° and Cp.

Property	Group	Contribution	Count	Total Contribution
Δ_fH° (kJ/mol)	-CH ₃	-23.56	2	-47.12
-CH ₂ -	-20.63	6	-123.78	
>CH-	-7.49	1	-7.49	
-OH (alcohol)	-207.2	1	-207.2	
Sum (Estimated)	-385.59 kJ/mol			
<hr/>				
Cp (J/mol·K) at 298K	-CH ₃	25.73	2	51.46
-CH ₂ -	22.93	6	137.58	
>CH-	16.9	1	16.9	
-OH (alcohol)	29.29	1	29.29	
Sum (Estimated)	235.23 J/mol·K			

Note: Group contribution values are taken from standard literature sources.^{[5][14][15]} The accuracy of this method is generally lower than experimental or high-level computational methods.

Conclusion

While experimental thermochemical data for **2-Methyloctan-1-ol** is not readily available in published literature, this guide provides the necessary scientific framework for its determination. For applications demanding the highest accuracy, such as regulatory submissions or detailed kinetic modeling, bomb calorimetry for enthalpy of combustion and DSC for heat capacity are the recommended experimental approaches. In parallel, high-accuracy computational methods like G4(MP2) offer a validated, reliable alternative for obtaining gas-phase properties. For rapid screening and initial process design, estimation techniques like the Joback method serve as a valuable first approximation. By employing these methodologies, researchers and drug development professionals can confidently generate the critical data needed to safely and effectively utilize **2-Methyloctan-1-ol** in their work.

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